3-(2,4,6-Trichlorophenyl)propanoic acid
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Overview
Description
3-(2,4,6-Trichlorophenyl)propanoic acid is an organic compound characterized by the presence of a propanoic acid group attached to a 2,4,6-trichlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,6-Trichlorophenyl)propanoic acid typically involves the reaction of 2,4,6-trichlorophenol with propanoic acid derivatives. One common method includes the use of oxalyl chloride in the presence of a base such as triethylamine to facilitate the reaction . The reaction is carried out in a dry solvent like toluene to produce the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,4,6-Trichlorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trichlorophenyl ring can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted phenylpropanoic acids.
Scientific Research Applications
3-(2,4,6-Trichlorophenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2,4,6-Trichlorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dichlorophenyl)propanoic acid: Similar in structure but with two chlorine atoms instead of three.
3-(2,4,6-Trichlorophenyl)amino]propanoic acid: Contains an amino group attached to the propanoic acid.
2-(4-Methylphenyl)propanoic acid: Features a methyl group instead of chlorine atoms.
Uniqueness
3-(2,4,6-Trichlorophenyl)propanoic acid is unique due to the presence of three chlorine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H7Cl3O2 |
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Molecular Weight |
253.5 g/mol |
IUPAC Name |
3-(2,4,6-trichlorophenyl)propanoic acid |
InChI |
InChI=1S/C9H7Cl3O2/c10-5-3-7(11)6(8(12)4-5)1-2-9(13)14/h3-4H,1-2H2,(H,13,14) |
InChI Key |
XSQMDTCXPZWEMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CCC(=O)O)Cl)Cl |
Origin of Product |
United States |
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